3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride

Description

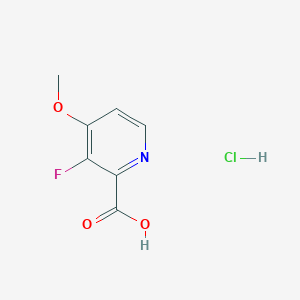

Chemical Structure and Properties 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative with the molecular formula C₇H₆FNO₃·HCl (based on parent acid: C₇H₆FNO₃, MW 171.13). Its CAS registry number is 1256810-60-2, and it is characterized by a fluorine substituent at the 3-position and a methoxy group at the 4-position on the pyridine ring, with a carboxylic acid group at the 2-position . The compound is typically stored under dry, sealed conditions at room temperature to maintain stability.

Safety and Handling Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). No explicit boiling point data are available, but its stability under ambient conditions suggests moderate thermal resistance .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-4-methoxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDYGADGKGPOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with methoxy groups and carboxylic acid derivatives under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Tetra-n-butylammonium fluoride for fluorination.

- Dimethylformamide as a solvent.

- Palladium catalysts for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, affecting their function. The methoxy group can also participate in various interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Fluorine and Methoxy Substituents

3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

- Key Differences : Replaces the 3-fluoro substituent with a hydroxyl group.

- However, the absence of fluorine may reduce metabolic stability in biological systems .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

- Key Differences : Features a piperidine ring instead of pyridine, with fluorine at the 4-position.

- Implications : The saturated piperidine ring reduces aromaticity, likely decreasing π-π stacking interactions in drug-receptor binding. The altered fluorine position may also influence electronic effects on the carboxylic acid group .

Chlorinated Pyridine/Pyrimidine Analogs

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Key Differences : Substitutes pyridine with pyrimidine, introduces chlorine at the 2-position, and adds a methyl group at the 6-position.

- The chlorine atom increases steric hindrance compared to fluorine, possibly reducing reactivity .

Ethyl 3-Chloropyridazine-4-carboxylate

- Key Differences : Uses a pyridazine ring (two adjacent nitrogen atoms) and an ethyl ester group instead of a carboxylic acid.

- Implications : The ester group improves lipophilicity, favoring membrane permeability, but requires hydrolysis for activation. The pyridazine ring may confer unique electronic properties, altering interaction with biological targets .

Pharmaceutically Relevant Hydrochloride Salts

Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Key Differences: These are benzylisoquinoline alkaloids with complex fused-ring systems, unlike the simpler pyridine scaffold.

- Implications : The multi-ring structures enhance planar rigidity, improving intercalation with DNA or enzymes. However, their larger size may reduce bioavailability compared to 3-fluoro-4-methoxypyridine derivatives .

Butenafine Hydrochloride and Raloxifene Hydrochloride

- Key Differences : Butenafine contains a benzylamine group, while raloxifene is a benzothiophene derivative.

- Implications : These compounds target entirely different biological pathways (antifungal and estrogen modulation, respectively). The pyridine core in 3-fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride may offer versatility in designing kinase inhibitors or protease binders .

Data Tables for Structural and Functional Comparison

Table 1: Substituent Effects on Pyridine Derivatives

Table 2: Pharmacological Potential of Hydrochloride Salts

| Compound Name | Biological Target | Structural Advantage | Limitation |

|---|---|---|---|

| 3-Fluoro-4-methoxypyridine-2-carboxylic acid HCl | Proteases, kinases (hypothetical) | Fluorine enhances stability | Limited in vivo data available |

| Berberine HCl | DNA/enzymes | Rigid multi-ring system | Poor solubility |

| Butenafine HCl | Fungal squalene epoxidase | Lipophilic benzylamine group | Narrow spectrum |

Research Findings and Implications

- Acid Stability : Nicardipine hydrochloride () demonstrates that pyridinecarboxylic acid derivatives can exhibit pH-dependent stability, a property likely shared by this compound.

- SARS-CoV-2 3CLpro Inhibition : Tranylcypromine hydrochloride () highlights the role of hydrochloride salts in enhancing inhibitor solubility, a strategy applicable to optimizing the title compound for antiviral research.

- Synthetic Versatility : The preparation of pyridinecarboxylic acid methylamide hydrochlorides () underscores the utility of such derivatives in drug discovery, particularly for hyper-proliferative disorders.

Biological Activity

3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is a pyridine derivative characterized by a fluorine atom and a methoxy group at the 4-position of the pyridine ring. This structural configuration is significant for its biological activity, as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves inhibition of bacterial efflux pumps, which are crucial for bacterial resistance .

Inhibition of Kallikrein

The compound has also been investigated for its role as an inhibitor of plasma kallikrein. Kallikrein is involved in inflammatory processes and coagulation pathways. Inhibitors of this enzyme can have therapeutic implications for inflammatory diseases . The structure-activity relationship (SAR) studies indicate that modifications in the pyridine ring can enhance the inhibitory potency against kallikrein, suggesting a promising avenue for drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 3-fluoro-4-methoxypyridine derivatives showed significant activity against various pathogens in vitro. The compounds were tested against a panel of bacteria, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Kallikrein Inhibition : In a preclinical model, derivatives of 3-fluoro-4-methoxypyridine were evaluated for their ability to inhibit plasma kallikrein. The results indicated potent inhibition with IC50 values in the low micromolar range, suggesting potential therapeutic applications in managing inflammatory disorders .

Q & A

Q. How should researchers handle stability concerns during storage of this compound?

- Methodological Answer : Stability testing under varying conditions (e.g., humidity, temperature) is critical. Acidic analogs, such as nicardipine hydrochloride, show degradation under prolonged exposure to moisture, suggesting storage in anhydrous environments at 4°C . For fluorinated pyridines, inert atmospheres (argon or nitrogen) are recommended to prevent oxidative side reactions .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substituent positions. For example, -NMR (400 MHz, DMSO-d₆) can resolve methoxy ( 3.8–4.0 ppm) and fluorine-coupled aromatic proton splitting patterns. Mass spectrometry (ESI-MS) and LCMS validate molecular weight ( range 200–250) and purity (>94%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Scale-up discrepancies often arise from inefficient mixing or thermal gradients. Reaction optimization using design of experiments (DoE) is advised. For instance, adjusting HCl concentration (e.g., 36.5% mass) and reaction time (e.g., 17 hours vs. shorter durations) can improve reproducibility . Parallel reactions under controlled conditions (argon atmosphere, 0°C to room temperature) minimize variability .

Q. What strategies are recommended for analyzing fluorinated byproducts in synthetic mixtures?

- Methodological Answer : Fluorinated intermediates (e.g., 5-chloro-2-fluoropyridine-3-carboxylic acid) can be identified via -NMR or LC-MS/MS. Comparative HPLC with reference standards (e.g., gallic acid, berberine hydrochloride) helps quantify byproduct levels . For trace analysis, solid-phase extraction (SPE) coupled with high-resolution mass spectrometry (HRMS) is effective .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?

- Methodological Answer : The carboxylic acid group facilitates amide bond formation (General Procedure F1), enabling conjugation with pharmacophores like pyrazolo[3,4-b]pyridines. Fluorine’s electron-withdrawing effects enhance metabolic stability, as seen in analogs like 3-methyl-4-(trifluoromethyl)pyridine derivatives . Computational docking studies (e.g., using PubChem data) can predict target binding affinities .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Target Parameter | Example Data from Evidence |

|---|---|---|

| HPLC | Retention time, peak area ratio | 97.34% purity, 311.1 |

| GC | Volatile impurity detection | >95.0% purity, no solvent peaks |

| -NMR | Integration of aromatic protons | δ 8.69 (d, Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.